REACTION_CXSMILES
|
[CH2:1]([OH:3])[CH3:2].[C:4](Cl)(=[O:14])[C:5]1[CH:13]=[CH:12][C:8]([C:9]([Cl:11])=[O:10])=[CH:7][CH:6]=1>C1C=CC=CC=1>[CH2:1]([O:3][C:4]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([Cl:11])=[O:10])=[CH:7][CH:6]=1)=[O:14])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent the residue
|
Type
|
DISTILLATION
|
Details
|
is distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |